

Ravoxertinib in Research Models: Comprehensive Application Notes and Protocols

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Compound Focus: Ravoxertinib

CAS No.: 1453848-26-4

Cat. No.: S548769

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Ravoxertinib (GDC-0994) is a potent, highly selective, and orally bioavailable small-molecule inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). As a key downstream node in the MAPK signaling pathway, ERK1/2 represents a crucial therapeutic target for cancers with RAS/RAF mutations and other conditions involving MAPK pathway dysregulation. This guide provides detailed protocols and application notes for using **ravoxertinib** in preclinical research models.

Introduction to Ravoxertinib

Background and Significance

The MAPK pathway is one of the most frequently dysregulated signaling cascades in human cancers, with approximately 50% of cutaneous melanomas harboring activating BRAF mutations and 20-30% exhibiting RAS mutations [1]. **Ravoxertinib** targets ERK1/2, the terminal kinase effectors in the MAPK pathway, providing a strategic approach to overcome resistance that develops to upstream BRAF and MEK inhibitors [1] [2].

Basic Pharmacological Profile

- **Chemical Name:** **Ravoxertinib** (GDC-0994)
- **Chemical Formula:** C₂₁H₁₈ClFN₆O₂
- **Molecular Weight:** 440.86 g/mol [3] [4]
- **CAS Number:** 1453848-26-4 [3] [4]
- **Mechanism:** Potent, selective ATP-competitive inhibitor of ERK1/2 [3] [5]

Mechanism of Action and Signaling Pathways

Target Specificity and Potency

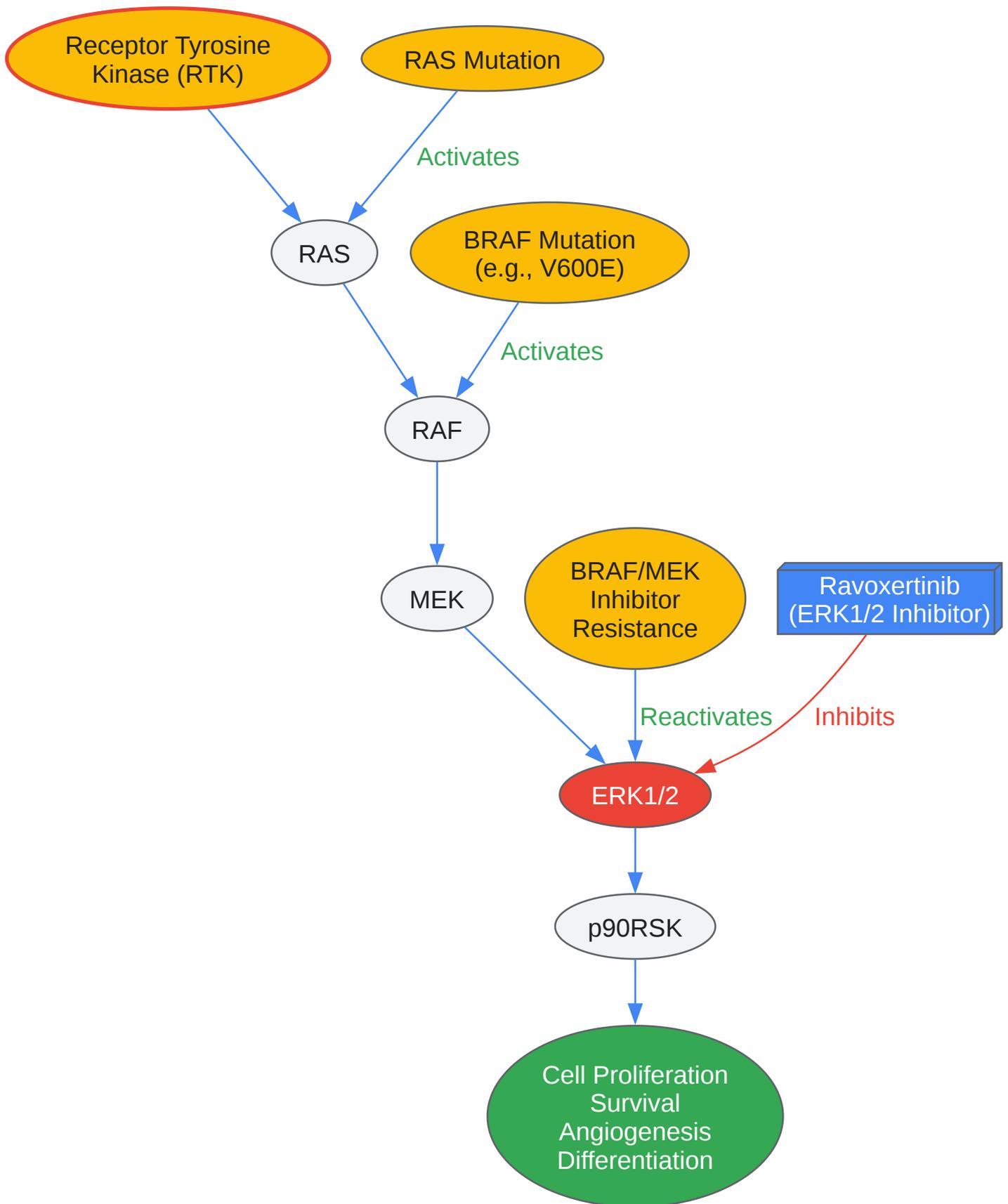
Ravoxertinib demonstrates exceptional selectivity and potency for ERK1/2 kinases:

Table 1: Ravoxertinib target specificity and inhibitory concentrations (IC₅₀)

Target	Biochemical IC ₅₀ (nM)	Cellular IC ₅₀ (μM)	Experimental Context
ERK1	1.1 nM [2] [5]	-	Cell-free assay [5]
ERK2	0.3 nM [2] [5]	0.086 μM [5]	A375 BRAF V600E mutant cells [5]
p90RSK	12 nM [2]	0.14 μM [5]	A375 BRAF V600E mutant cells [5]

MAPK Signaling Pathway Context

The following diagram illustrates **ravoxertinib**'s position within the MAPK signaling cascade and its therapeutic application strategy:



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Figure 1: MAPK signaling pathway and **ravoxertinib** mechanism. **Ravoxertinib** directly inhibits ERK1/2, the terminal effectors of the MAPK cascade, making it effective against cancers with BRAF or RAS mutations and those resistant to upstream BRAF or MEK inhibitors [1] [2].

In Vitro Applications and Protocols

Cell Culture Preparation

- **Cell Lines:** Effective in BRAF-mutant models (A375, SKMel19, 451LU, Mel1617) and KRAS-mutant lines [1] [6] [5]
- **Culture Conditions:** Standard media (RPMI-1640, DMEM, MEM) supplemented with 10% FBS [7]
- **Plating Density:** 400-3,000 cells/well for 96-well viability assays [7]

Stock Solution Preparation

Table 2: Ravoxertinib stock solution preparation

Parameter	Specification	Notes
Solvent	DMSO [7] [4]	Use high-quality, sterile DMSO
Stock Concentration	10-100 mM [7] [4]	Aliquoted and stored at -80°C
Storage	-80°C, protected from moisture [4]	Moisture-absorbing DMSO reduces solubility [5]
Stability	>1 year at -80°C [4]	Avoid freeze-thaw cycles

Working Solution Preparation

- **Solubility:** 81-88 mg/mL in DMSO or ethanol [4] [5]

- **Aqueous Stability:** Working solutions should be prepared immediately before use
- **Dilution Series:** Prepare in culture media with final DMSO concentration $\leq 0.1\%$

Key In Vitro Assay Protocols

3.4.1 Cell Viability Assay (CCK-8)

3.4.2 Colony Formation Assay

3.4.3 Apoptosis and Cell Cycle Analysis

Western Blot Analysis for Target Engagement

- **Targets:** phospho-ERK1/2, total ERK1/2, phospho-RSK, cleaved caspase-3 [8] [7]
- **Sample Collection:** 6-48 hours post-treatment depending on endpoint
- **Key Findings:** **Ravoxertinib** inhibits phospho-RSK without majorly impacting phospho-ERK levels, distinguishing it from upstream inhibitors [1]

In Vivo Applications and Protocols

Formulation Preparation

Table 3: In vivo formulation options for ravoxertinib

Formulation	Composition	Final Concentration	Storage
Option 1 [5]	2% DMSO + 30% PEG300 + 5% Tween 80 + ddH ₂ O	5 mg/mL (clear solution)	Fresh preparation recommended
Option 2 [4]	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	2 mg/mL (4.54 mM)	Stable for short-term at 4°C
Option 3 [5]	0.5-1% CMC-Na in water	≥ 5 mg/mL (homogeneous suspension)	Stable for several days at 4°C

Dosing Regimens in Animal Models

Table 4: In vivo dosing regimens across disease models

Disease Model	Dose	Frequency	Route	Duration	Key Outcomes
Subarachnoid hemorrhage [8]	30 min post-SAH	Single dose	i.c.v. injection	24-72 hours	Improved long-term neurologic deficits, reduced cerebral edema
BRAF-mutant xenografts [6] [2]	10-75 mg/kg	Daily	Oral gavage	2-4 weeks	Significant tumor growth inhibition
KRAS-mutant xenografts [2]	10 mg/kg	Daily	Oral gavage	2-4 weeks	Single-agent activity in multiple models
General pharmacology [2]	10 mg/kg	Single dose	Oral	8-hour coverage	Target coverage for ≥ 8 hours

Administration Techniques

4.3.1 Oral Gavage (Standard Route)

4.3.2 Intracerebroventricular (i.c.v.) Injection

Efficacy Assessment Methods

- **Tumor Models:** Caliper measurements 2-3 times weekly, calculate tumor volume = $(\text{length} \times \text{width}^2)/2$ [6]
- **Neurological Models:** Morris water maze, rotarod test, foot-fault test, forelimb placing test at 24-72 hours and long-term (weeks) post-treatment [8]
- **Biomarker Analysis:** Phospho-ERK1/2 and phospho-RSK in tumor/tissue lysates [1] [7]

Research Applications by Disease Model

Oncology Applications

5.1.1 BRAF-Mutant Cancers

Ravoxertinib demonstrates particular efficacy in BRAF-mutant models:

- **Melanoma:** IC₅₀ of 0.086 μM for phospho-ERK2 inhibition in A375 cells [5]
- **Colorectal Cancer:** Partial responses in BRAF-mutant metastatic colorectal cancer patients in phase I trial [7]
- **Mechanism:** Induces G1 phase cell-cycle arrest and alters expression of cell cycle-related genes [6]

5.1.2 Overcoming Targeted Therapy Resistance

- **BRAFⁱ Resistance:** Effectively suppresses MAPK signaling in vemurafenib-resistant cells [1]
- **Combination Therapy:** Synergistic with BRAF/MEK inhibitors (combination index <1) in resistant models [1]
- **Apoptosis Induction:** 27-63% apoptotic cells in resistant lines with combination therapy [1]

Neurological Applications

5.2.1 Subarachnoid Hemorrhage (SAH)

- **Timing:** Single dose 30 minutes post-SAH [8]
- **Efficacy:** Improves long-term sensorimotor and spatial learning deficits [8]
- **Mechanism:** Attenuates blood-brain barrier damage, cerebral edema, and neuronal apoptosis [8]

Troubleshooting and Technical Considerations

Common Technical Issues

- **Solubility Problems:** Use fresh, dry DMSO; sonicate if necessary [4]
- **In Vivo Formulation Stability:** Prepare fresh daily when possible; CMC-Na suspensions are more stable than solvent-based formulations [5]
- **Cell Line Variability:** Verify BRAF/RAS mutation status before experiments [6]

Optimization Guidelines

- **Dose Response:** Include broad range (0.001-10 μM) in initial experiments
- **Time Course:** Assess effects from 6 hours to 5 days depending on endpoint
- **Combination Studies:** Start with sub- IC_{50} concentrations when testing with other inhibitors

Conclusion

Ravoxertinib represents a valuable research tool for targeting the ERK1/2 node in the MAPK pathway. Its high selectivity, oral bioavailability, and demonstrated efficacy in both oncology and neurological disease models make it particularly useful for studying MAPK-driven pathologies and resistance mechanisms. These detailed protocols provide researchers with comprehensive guidance for implementing **ravoxertinib** in their experimental systems, with specific considerations for different disease models and research applications.

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